Fallypride

Descripción

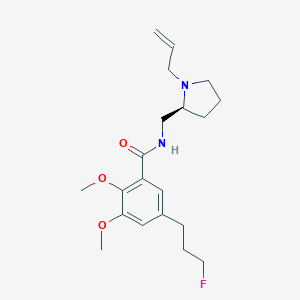

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABRYNHZQBZDMG-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937173 |

Source

|

| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166173-78-0 |

Source

|

| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166173-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fallypride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fallypride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALLYPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fallypride's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fallypride is a substituted benzamide (B126) that acts as a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1] Its favorable binding characteristics and in vivo kinetics have established it as a critical tool in neuroscience research, particularly as a radiotracer for Positron Emission Tomography (PET) imaging to quantify D2/D3 receptor density and occupancy in both striatal and extrastriatal brain regions.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Dopamine, a key neurotransmitter in the central nervous system, exerts its effects through two families of G-protein coupled receptors (GPCRs): D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] The D2-like receptors, which are coupled to Gαi/o proteins, play a crucial role in regulating motor control, motivation, and cognition.[5] Dysregulation of the dopaminergic system, particularly involving D2 and D3 receptors, is implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[3][5]

This compound's high affinity and selectivity for D2/D3 receptors make it an invaluable ligand for studying these receptors.[6] As a PET radiotracer, [¹⁸F]this compound allows for the in vivo quantification of receptor availability and can be used to assess the receptor occupancy of antipsychotic drugs.[7] This guide delves into the core mechanism of this compound's interaction with D2/D3 receptors, providing the necessary technical details for its effective use in a research setting.

Quantitative Data: Binding Affinity and In Vivo Kinetics

The interaction of this compound with D2 and D3 receptors has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters.

Table 1: In Vitro Binding Affinities (Ki) of this compound for Dopamine Receptors

| Receptor Subtype | Radioligand Used in Assay | Ki (nM) | Source(s) |

| Dopamine D2 (Short) | [³H]-Spiperone | 2.1 | [6] |

| Dopamine D2 (Long) | [³H]-Spiperone | 2.2 | [6] |

| Dopamine D3 | [³H]-Spiperone | 1.6 | [6] |

Table 2: In Vivo Kinetic Parameters of [¹⁸F]this compound from PET Studies in Rhesus Monkeys

| Parameter | Description | Value | Source(s) |

| K₁ | Plasma to tissue transport rate | Variable by region | [7][8] |

| k₂ | Tissue to plasma transport rate | 0.54 min⁻¹ | [8][9] |

| kₒₙ | Association rate constant | Variable by region | [7] |

| kₒff | Dissociation rate constant | Variable by region | [7][8] |

| B'ₘₐₓ | Receptor density | Putamen: 27 pmol/mL, Caudate: 23 pmol/mL, Thalamus: 1.8 pmol/mL | [7] |

| Kₐₚₚ (in vivo Kd) | Apparent dissociation constant | 0.39 nM | [8][9] |

Mechanism of Action: Functional Antagonism and Signaling Pathways

This compound functions as a competitive antagonist at D2 and D3 receptors. This means it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate the receptor. Instead, it blocks dopamine from binding and initiating downstream signaling.

D2 and D3 receptors are coupled to inhibitory G-proteins of the Gαi/o family.[4][10] Upon activation by an agonist like dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, by blocking the receptor, prevents this G-protein activation and the subsequent reduction in cAMP.

Furthermore, agonist binding to D2/D3 receptors can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[11][12] As an antagonist, this compound does not promote β-arrestin recruitment and can block agonist-induced recruitment.[13]

Signaling Pathway Diagram

The following diagram illustrates the canonical D2/D3 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for D2 and D3 receptors using a competition binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain imaging of 18F-fallypride in normal volunteers: blood analysis, distribution, test-retest studies, and preliminary assessment of sensitivity to aging effects on dopamine D-2/D-3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring the in vivo binding parameters of [18F]-fallypride in monkeys using a PET multiple-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coupling of Dopamine Receptors to G Proteins: Studies with Chimeric D2/D3 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

[18F]Fallypride: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of [18F]fallypride, a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors. [18F]this compound is widely utilized as a radiotracer in positron emission tomography (PET) imaging to investigate the role of the dopaminergic system in various neurological and psychiatric disorders. This document details its binding affinity and selectivity, experimental protocols for its characterization, and relevant signaling pathways.

Binding Affinity and Selectivity Profile

[18F]this compound exhibits high affinity for both dopamine D2 and D3 receptors.[1] Its binding characteristics have been determined through various in vitro and in vivo studies. The following tables summarize the available quantitative data on its binding affinity.

Table 1: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |

| Dopamine D2 (short isoform) | 2.1 | - | Competition with [3H]spiperone | [2] |

| Dopamine D2 (long isoform) | 2.2 | - | Competition with [3H]spiperone | [2] |

| Dopamine D3 | 1.6 | 1.7 ± 0.8 | Competition with [3H]spiperone; β-arrestin recruitment assay (dopamine competition) | [2][2] |

| Dopamine D4 | - | 240 | Competition with [3H]spiperone | [3] |

Table 2: In Vivo Binding Parameters of [18F]this compound in Rhesus Monkey Brain

| Brain Region | B'max (pmol/mL) | koff (min-1) | Reference |

| Putamen | 27 | Not Reported | [4] |

| Caudate | 23 | Not Reported | [4] |

| Ventral Striatum | 14 | Not Reported | [4] |

| Thalamus | 1.8 | Not Reported | [4] |

| Amygdala | 0.9 | Not Reported | [4] |

Selectivity Profile:

[18F]this compound is highly selective for dopamine D2/D3 receptors.[1] While comprehensive quantitative data for a broad panel of other central nervous system (CNS) receptors (e.g., serotonin, adrenergic, muscarinic) is not extensively reported in the readily available literature, its primary characterization focuses on its potent and selective interaction with the D2-like dopamine receptor family. Studies have shown minimal binding to the D4 receptor subtype.[3] The lack of significant off-target binding contributes to its utility as a specific radiotracer for imaging D2/D3 receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of [18F]this compound's binding characteristics. The following sections provide outlines for key experimental protocols.

In Vitro Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for dopamine D2/D3 receptors using a radiolabeled ligand such as [3H]spiperone.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors

-

[3H]spiperone (radioligand)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Non-specific binding control (e.g., 10 µM haloperidol)

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Increasing concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M).

-

A fixed concentration of [3H]spiperone (typically at or below its Kd value).

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a suitable competitor (e.g., 10 µM haloperidol).

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

In Vitro Autoradiography

This protocol outlines the procedure for visualizing the distribution of dopamine D2/D3 receptors in brain tissue sections using [18F]this compound.

Objective: To map the anatomical distribution of [18F]this compound binding sites in brain tissue.

Materials:

-

Frozen brain tissue sections (e.g., rat, monkey, or human) mounted on microscope slides.

-

[18F]this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Displacing agent for non-specific binding (e.g., 10 µM haloperidol (B65202) or unlabeled this compound).

-

Phosphor imaging plates or autoradiography film.

-

Phosphor imager or densitometer.

Procedure:

-

Tissue Preparation: Bring the slide-mounted brain sections to room temperature.

-

Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to remove endogenous dopamine.

-

Incubation:

-

For total binding, incubate the slides in a solution of [18F]this compound in incubation buffer (typically in the low nanomolar range) for 60-90 minutes at room temperature.[6]

-

For non-specific binding, incubate adjacent sections in the same [18F]this compound solution containing a high concentration of a displacing agent (e.g., 10 µM haloperidol).[6]

-

-

Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand. A final quick dip in ice-cold deionized water can be performed to remove buffer salts.

-

Drying: Dry the slides rapidly under a stream of cool, dry air.

-

Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Exposure time will vary depending on the radioactivity but can range from several hours to days.

-

Image Acquisition and Analysis:

-

Scan the phosphor imaging plate using a phosphor imager or develop the film.

-

Quantify the optical density in different brain regions using image analysis software.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

-

In Vivo Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for conducting a human [18F]this compound PET study to quantify dopamine D2/D3 receptor availability.

Objective: To measure the binding potential (BPND) of [18F]this compound in various brain regions in vivo.

Patient Preparation:

-

Fasting for at least 4-6 hours prior to the scan.[7]

-

Abstinence from caffeine, alcohol, and nicotine (B1678760) on the day of the scan.

-

A review of concomitant medications to avoid potential interactions.

Procedure:

-

Radiotracer Synthesis: [18F]this compound is synthesized and purified according to established radiochemical procedures to ensure high radiochemical purity and specific activity.[6]

-

Patient Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

-

Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

-

Radiotracer Administration: A bolus injection of [18F]this compound (typically 185 MBq or 5 mCi) is administered intravenously.[8]

-

Dynamic Emission Scan: Dynamic PET data are acquired in list mode for a total of 3-4 hours, often in multiple frames of increasing duration.[8][9]

-

Anatomical Imaging: A structural MRI of the brain is typically acquired for co-registration with the PET data to allow for accurate anatomical localization of the PET signal.

-

Image Reconstruction and Processing:

-

The dynamic PET data are reconstructed, correcting for attenuation, scatter, and radioactive decay.

-

The PET images are co-registered to the individual's MRI.

-

Regions of interest (ROIs) are defined on the MRI for various brain structures (e.g., striatum, thalamus, cortex, and cerebellum).

-

-

Kinetic Modeling:

-

Time-activity curves (TACs) are generated for each ROI.

-

The binding potential (BPND), a measure of receptor availability, is calculated using a kinetic model, most commonly the simplified reference tissue model (SRTM), with the cerebellum typically used as the reference region due to its negligible density of D2/D3 receptors.[9]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to [18F]this compound research.

Caption: Dopamine D2/D3 receptor signaling pathway.

Caption: Workflow for a typical [18F]this compound PET study.

Caption: Logical workflow for receptor selectivity profiling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods | MDPI [mdpi.com]

- 3. 18F-Fallypride binding potential in patients with schizophrenia compared to healthy controls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring the in vivo binding parameters of [18F]-fallypride in monkeys using a PET multiple-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. snmmi.org [snmmi.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]

Fallypride: A Technical Guide to its Chemical Structure, Properties, and Dopamine D2/D3 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallypride is a selective and high-affinity antagonist for the dopamine (B1211576) D2 and D3 receptors.[1] Its favorable pharmacokinetic and pharmacodynamic properties have established it as a valuable research tool, particularly in the field of neuroimaging. The radiolabeled form, [¹⁸F]this compound, is widely utilized as a positron emission tomography (PET) tracer to investigate the distribution and density of D2/D3 receptors in the brain, offering insights into various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound, with a focus on its interaction with dopamine D2/D3 receptors. Detailed experimental methodologies are provided to facilitate its application in preclinical and clinical research.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, is a substituted benzamide (B126) derivative.[1] Its chemical structure is characterized by a dimethoxybenzamide core linked to an N-allyl pyrrolidinyl methyl group and a fluoropropyl chain.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₉FN₂O₃ | [1] |

| Molecular Weight | 364.45 g/mol | [2] |

| CAS Number | 166173-78-0 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Soluble in DMSO (200 mg/mL) | [2] |

Pharmacology: Interaction with Dopamine D2/D3 Receptors

This compound exhibits high affinity for both dopamine D2 and D3 receptors, acting as a competitive antagonist. The binding affinities of this compound have been characterized in various in vitro studies.

| Parameter | Value | Species/System | Source |

| Kᵢ (D2 Receptor) | 0.05 nM | Rat Striata (using [³H]spiperone) | [3] |

| Kᵢ (D3 Receptor) | 0.30 nM | Sf9 cells (rat recombinant, using [³H]spiperone) | [3] |

| IC₅₀ (Dopamine Competition at D3R) | 1.7 ± 0.8 nM | β-arrestin recruitment assay | [4] |

The antagonistic activity of this compound at D2/D3 receptors leads to the modulation of downstream signaling pathways. These receptors are coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

Signaling Pathways

The binding of an agonist to dopamine D2/D3 receptors initiates a signaling cascade that this compound effectively blocks. The primary pathway involves the inhibition of adenylyl cyclase, but other effector systems are also modulated.

Caption: Dopamine D2/D3 receptor signaling pathways blocked by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for dopamine D2/D3 receptors using a radiolabeled ligand like [³H]this compound or [³H]spiperone.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Radioligand ([³H]this compound or [³H]spiperone)

-

Non-specific binding control (e.g., 10 µM (+)-butaclamol)

-

Test compound (e.g., this compound)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the receptor of interest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine specific binding by subtracting non-specific binding (in the presence of a saturating concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a ligand to promote the interaction between the dopamine D2/D3 receptor and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.

Materials:

-

Cells co-expressing the dopamine D2 or D3 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

-

Assay buffer

-

Test compound (e.g., this compound)

-

Known agonist (e.g., dopamine)

-

Detection reagent

Procedure:

-

Cell Plating:

-

Plate the engineered cells in a 384-well assay plate and incubate overnight.

-

-

Antagonist Assay:

-

Add serial dilutions of the test compound (this compound) to the cells and incubate for 30 minutes at 37°C.

-

Add a known agonist at a concentration that elicits a submaximal response (typically EC₈₀).

-

Incubate for an additional 90 minutes at 37°C.

-

-

Detection:

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Subtract the background signal from all readings.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response against the logarithm of the antagonist concentration to determine the IC₅₀.

-

Caption: Workflow for a β-arrestin recruitment antagonist assay.

Conclusion

This compound is a potent and selective dopamine D2/D3 receptor antagonist that serves as an indispensable tool in neuroscience research. Its well-characterized chemical properties and high binding affinity make it particularly suitable for in vitro and in vivo studies of the dopaminergic system. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers and drug development professionals in their efforts to unravel the complexities of dopamine receptor function and its role in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preliminary assessment of extrastriatal dopamine D-2 receptor binding in the rodent and nonhuman primate brains using the high affinity radioligand, 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fallypride: A Technical Guide to a High-Affinity Dopamine D2/D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fallypride is a potent and selective antagonist for dopamine (B1211576) D2 and D3 receptors, widely utilized in neuroscience research as a premier radioligand for Positron Emission Tomography (PET) imaging. Its high affinity and favorable kinetic profile allow for the precise quantification and visualization of D2/D3 receptor distribution and occupancy in both striatal and extrastriatal brain regions. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its use in in vitro and in vivo studies, and a review of its application in behavioral and receptor occupancy research. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

This compound, chemically known as (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, is a substituted benzamide (B126) derivative that exhibits high affinity for both dopamine D2 and D3 receptors.[1] This non-selective antagonism makes it a valuable tool for studying the combined role of these receptor subtypes in various physiological and pathological processes. The development of its radiolabeled form, [¹⁸F]this compound, has revolutionized the in vivo imaging of dopamine receptors, providing critical insights into neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[2][3]

Quantitative Data

The binding affinity and pharmacokinetic properties of this compound are crucial for the design and interpretation of experimental studies. The following tables summarize key quantitative data from various reports.

Table 1: this compound Binding Affinity (Ki) for Dopamine D2 and D3 Receptors

| Receptor Subtype | Reported Ki (nM) | Reference |

| Dopamine D2 | 0.03 | [4] |

| Dopamine D3 | Not specified in provided search results |

Note: this compound is generally considered to have high and roughly equivalent affinity for both D2 and D3 receptors, though specific Ki values for D3 can vary between studies.

Table 2: Pharmacokinetic Properties of [¹⁸F]this compound in Humans

| Parameter | Value | Reference |

| Injected Dose (Typical) | 179 ± 17 MBq | [5] |

| Peak Striatal Uptake (%ID/cc) | ~0.005% | [6] |

| Time to Peak Striatal Uptake | Variable, equilibrium may take >2 hours | [7] |

| Clearance | Biphasic from plasma | [5] |

| Primary Reference Region for PET | Cerebellum | [6] |

Experimental Protocols

In Vitro Dopamine D2/D3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for dopamine D2/D3 receptors using [¹⁸F]this compound.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors

-

[¹⁸F]this compound (radioligand)

-

Unlabeled this compound or other D2/D3 antagonist (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Plate Setup: In a 96-well filter plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add a known concentration of [¹⁸F]this compound.

-

Non-specific Binding: To another set of wells, add [¹⁸F]this compound and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.

-

Competition Binding: To the remaining wells, add [¹⁸F]this compound and serially diluted concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

In Vivo [¹⁸F]this compound PET Imaging in Humans

This protocol describes a typical procedure for conducting a human PET study with [¹⁸F]this compound to measure D2/D3 receptor availability.

Patient Preparation:

-

Obtain informed consent.

-

Subjects should be free of any medications that could interfere with the dopaminergic system for an appropriate washout period.

-

A head-holder or thermoplastic mask is used to minimize head movement during the scan.

Radiotracer Administration and PET Acquisition:

-

Injection: Administer a slow intravenous bolus of [¹⁸F]this compound (typically around 185 MBq).[8]

-

Dynamic Scan: Begin dynamic PET data acquisition immediately upon injection. The scanning duration is typically long (e.g., 160-240 minutes) to allow for the slow kinetics of the tracer to reach equilibrium in high-density receptor regions like the striatum.[8][9]

-

Scanning Protocol: The acquisition is often performed in multiple frames of increasing duration (e.g., initial short frames to capture the bolus passage, followed by longer frames).[5] Some protocols may involve breaks to reduce patient discomfort.[9]

-

Attenuation Correction: A transmission scan (using a CT or radioactive source) is performed for attenuation correction.[8]

Data Analysis:

-

Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

-

Co-registration: Co-register the PET images with the subject's structural MRI for anatomical delineation of regions of interest (ROIs).

-

Kinetic Modeling: Use a reference tissue model, with the cerebellum typically serving as the reference region, to quantify D2/D3 receptor availability. The outcome measure is often the non-displaceable binding potential (BP_ND). The Simplified Reference Tissue Model (SRTM) is commonly employed.[8]

-

Parametric Imaging: Generate parametric images of BP_ND for voxel-wise statistical analysis.

Dopamine D2/D3 Receptor Signaling Pathways

This compound acts as an antagonist at D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Antagonism by this compound blocks the downstream signaling cascades initiated by endogenous dopamine.

Upon activation by dopamine, D2/D3 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels (e.g., GIRK channels) and other effector enzymes.

Applications in Research

Receptor Occupancy Studies

[¹⁸F]this compound PET is a valuable tool for determining the in vivo receptor occupancy of novel therapeutic agents targeting D2/D3 receptors. By performing PET scans before and after administration of a test drug, the percentage of receptors occupied by the drug can be calculated. This information is critical for dose-finding studies and for understanding the relationship between receptor occupancy and clinical efficacy or side effects. For example, a study using [¹⁸F]this compound PET found that a 90 mg dose of pridopidine (B1678097) resulted in minimal (~3%) D2/D3 receptor occupancy, clarifying its primary mechanism of action at sigma-1 receptors.[10]

Behavioral Studies

[¹⁸F]this compound PET can be combined with behavioral paradigms to investigate the role of dopamine in various cognitive and emotional processes. For instance, studies have used [¹⁸F]this compound to measure changes in dopamine release during tasks assessing cognitive flexibility, reward processing, and response to pharmacological challenges like amphetamine.[5][11][12] A study on cognitive flexibility demonstrated that greater dopamine release in the ventromedial prefrontal cortex, as measured by [¹⁸F]this compound displacement, correlated with more efficient task switching.[11] These studies provide a direct link between neurochemical changes and observable behavior.

Conclusion

This compound, particularly in its radiolabeled form [¹⁸F]this compound, is an indispensable tool in modern neuroscience and drug development. Its high affinity for D2/D3 receptors and suitability for PET imaging allow for detailed in vivo characterization of the dopaminergic system. The standardized protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of dopamine's role in health and disease and aiding in the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D2/D3 dopamine receptor binding with [F-18]this compound in thalamus and cortex of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. innoprot.com [innoprot.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. [18F]this compound dopamine D2 receptor studies using delayed microPET scans and a modified Logan plot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Striatal and extrastriatal dopamine release measured with PET and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Amphetamine-induced displacement of [18F] this compound in striatum and extrastriatal regions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Fallypride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of fallypride, a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors. This compound, particularly in its radiolabeled form ([¹⁸F]this compound), is a critical tool in neuroscience research and drug development for studying the dopaminergic system. This document outlines its binding properties, experimental protocols for its characterization, and the associated signaling pathways.

Core Concepts in this compound Binding

This compound is a substituted benzamide (B126) that exhibits high affinity and selectivity for D2-like dopamine receptors, which include the D2 and D3 subtypes.[1][2] Its utility as a research tool, especially in positron emission tomography (PET), stems from its ability to quantify receptor densities in various brain regions.[1][3][4]

Binding Affinity and Specificity

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This compound demonstrates high affinity for both D2 and D3 receptors, with Ki values in the nanomolar and sub-nanomolar range.[1][2] It has a significantly lower affinity for the D4 receptor subtype.[2]

Binding Kinetics

Binding kinetics describe the rate at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) its receptor.[5][6] These parameters are crucial for understanding the dynamic interactions of this compound with its target receptors in a physiological environment.

Quantitative Binding Data

The following tables summarize the key quantitative data for this compound binding to dopamine D2 and D3 receptors as reported in the literature.

Table 1: this compound Binding Affinity

| Receptor Subtype | Ligand | Preparation | K_i (nM) | IC_50 (nM) | Reference |

| Dopamine D2 | This compound | Rat Striata | - | 0.05 | [2] |

| Dopamine D2 (Short) | [¹⁸F]this compound | - | 2.1 | - | [1] |

| Dopamine D2 (Long) | [¹⁸F]this compound | - | 2.2 | - | [1] |

| Dopamine D3 | This compound | SF9 Cell Lines (Rat Recombinant) | - | 0.30 | [2] |

| Dopamine D3 | [¹⁸F]this compound | - | 1.6 | - | [1] |

| Dopamine D4 | This compound | CHO Cell Lines (Human Recombinant) | - | 240 | [2] |

Table 2: this compound In Vivo/Ex Vivo Binding Parameters

| Parameter | Brain Region | Value | Units | Species | Reference |

| B_max | Putamen | 27 | pmol/mL | Rhesus Monkey | [7] |

| B_max | Caudate | 23 | pmol/mL | Rhesus Monkey | [7] |

| B_max | Ventral Striatum | 14 | pmol/mL | Rhesus Monkey | [7] |

| B_max | Thalamus | 1.8 | pmol/mL | Rhesus Monkey | [7] |

| B_max | Amygdala | 0.9 | pmol/mL | Rhesus Monkey | [7] |

| B_max | Striatum (Wild Type) | 327.3 ± 5.4 | fmol/g | Mouse | [4] |

| B_max | Striatum (HET zQ175DN KI) | 206.8 ± 4.6 | fmol/g | Mouse | [4] |

| k_off | Extrastriatal Regions | 0.54 | min⁻¹ | Rhesus Monkey | [8] |

| K_Dapp | Extrastriatal Regions | 0.39 | nM | Rhesus Monkey | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound binding. The following sections describe standard experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) and density (Bmax) of receptors.

Protocol: Competition Binding Assay for K_i Determination

-

Tissue Preparation: Homogenize brain tissue (e.g., rat striatum) in an appropriate ice-cold buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this washing step. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane homogenate, a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]spiperone), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Autoradiography

Autoradiography allows for the visualization and quantification of receptor distribution in tissue sections.

Protocol: In Vitro Autoradiography

-

Tissue Sectioning: Obtain thin (e.g., 10-20 µm) brain slices using a cryostat and mount them on microscope slides.

-

Pre-incubation: Pre-incubate the tissue sections in a buffer solution to rehydrate the tissue and remove endogenous ligands.[9]

-

Incubation: Incubate the slides with a solution containing [¹⁸F]this compound at a specific concentration and temperature (e.g., 37°C for 1 hour).[9] To determine non-specific binding, a parallel set of slides is incubated with [¹⁸F]this compound in the presence of a high concentration of a competing unlabeled ligand.

-

Washing: Wash the slides in cold buffer to remove unbound radioligand.[1]

-

Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.[1]

-

Imaging and Analysis: Scan the imaging plate or film to create a digital image of the receptor distribution. Quantify the signal intensity in different brain regions using image analysis software.

Visualizations

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for this compound Binding Assay

The following diagram illustrates the typical workflow for an in vitro competition binding assay to determine the binding affinity of this compound.

Caption: Workflow for a competition radioligand binding assay.

Logical Relationship of Binding Parameters

The relationship between the key binding parameters is crucial for a comprehensive understanding of ligand-receptor interactions.

Caption: Relationship between key binding kinetic and affinity constants.

References

- 1. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary assessment of extrastriatal dopamine D-2 receptor binding in the rodent and nonhuman primate brains using the high affinity radioligand, 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Improved synthesis of [18F] this compound and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphpad.com [graphpad.com]

- 7. Measuring the in vivo binding parameters of [18F]-fallypride in monkeys using a PET multiple-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

The Pharmacokinetics and Biodistribution of [18F]fallypride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]fallypride, or (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2] Its properties make it an invaluable radiotracer for positron emission tomography (PET), enabling the in vivo quantification and visualization of D2/D3 receptors in the brain.[1][3] Due to its high affinity, it can effectively image not only the dopamine-rich striatal regions but also extrastriatal areas where receptor density is significantly lower, such as the cortex and thalamus.[4][5] This capability allows for comprehensive investigation of the dopaminergic system's role in various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[3][5][6] The longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (about 20 minutes) allows for longer scan durations, which is critical for the accurate modeling of [18F]this compound's slow kinetics, especially in high-density receptor regions.[5][7]

Pharmacokinetics and Receptor Binding

[18F]this compound exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype.[2] Its binding is reversible, allowing for the application of kinetic models to estimate receptor density and occupancy.[8]

Binding Affinity and Kinetic Parameters

The affinity and kinetic parameters of [18F]this compound have been characterized across different species and brain regions. These parameters are crucial for designing and interpreting PET studies, including drug occupancy and dopamine release paradigms.

Table 1: In Vitro and In Vivo Binding Affinity of [18F]this compound

| Parameter | Species/Condition | Value | Reference |

| IC50 (nM) | Rat Striata (D2) | 0.05 | [2] |

| SF9 Cells (D3, rat recombinant) | 0.30 | [2] | |

| CHO Cells (D4, human recombinant) | 240 | [2] | |

| K D (nM) | In Vitro (22°C) | 0.04 ± 0.03 | [9] |

| In Vitro (37°C) | 2.03 ± 1.07 | [9] | |

| In Vivo Baboon Striatum | 0.22 ± 0.05 | [9] | |

| In Vivo Baboon Thalamus | 0.17 ± 0.05 | [9] | |

| In Vivo Baboon Hippocampus | 0.21 ± 0.07 | [9] |

Table 2: In Vivo Kinetic Parameters of [18F]this compound in Rhesus Monkeys

| Brain Region | K1 (mL/min/g) | k2 (min⁻¹) | k on (pmol/mL)⁻¹(min)⁻¹ | k off (min⁻¹) | B'max (pmol/mL) |

| Striatum | 0.17 | 0.2 | 0.04 | 0.043 | 54 |

| Frontal Cortex | 0.21 | 0.24 | 0.22 | 0.043 | 0.3 |

Data derived from Christian et al. (2000) as cited in a simulation study.[10]

Table 3: [18F]this compound Receptor Density (B'max) and Distribution Volume Ratios (DVR) in Non-Human Primates

| Brain Region | B'max (pmol/mL)[11] | DVR[4] |

| Putamen | 27 | 29 |

| Caudate | 23 | 26 |

| Ventral Striatum | 14 | - |

| Thalamus | 1.8 | 3.8 |

| Amygdala | 0.9 | - |

| Frontal Cortex | - | 1.7 |

| Temporal Cortex | - | 1.7 |

DVR = BP ND + 1. The cerebellum was used as the reference region.[4]

Biodistribution and Dosimetry

Following intravenous injection, [18F]this compound distributes throughout the body, with specific uptake in D2/D3 receptor-rich brain regions and clearance primarily through the hepatobiliary system and urinary tract.

Brain Biodistribution

In both rodents and non-human primates, [18F]this compound shows high accumulation in the striatum (caudate and putamen).[2] Significant, though lower, specific binding is also observed in key extrastriatal areas, including the thalamus, amygdala, hippocampus, and various cortical regions.[2][4] The cerebellum is typically used as a reference region for non-specific binding due to its negligible D2/D3 receptor density, a practice validated in multiple studies.[4][12] In monkeys, striatum-to-cerebellum ratios can reach approximately 10, while extrastriatal-to-cerebellum ratios are around 2.[2]

Radiation Dosimetry

Understanding the radiation dose is critical for clinical applications. Dosimetry studies in humans provide estimates of the absorbed dose in various organs and the total effective dose.

Table 4: Human Radiation Dosimetry for [18F]this compound

| Organ | Mean Absorbed Dose (μSv/MBq) |

| Gallbladder | 136.2 ± 66.1 |

| Liver | 84.4 ± 10.6 |

| Urinary Bladder | 78.3 ± 7.1 |

| Effective Dose | 17.6 ± 0.5 |

Data from Siessmeier et al. (2005) as cited in a study by Kessler et al.[13] An injection of 300 MBq results in an effective dose of approximately 5.3 mSv.[13]

Experimental Protocols

Standardized protocols for radiosynthesis, imaging, and data analysis are essential for obtaining reliable and reproducible results with [18F]this compound.

Radiosynthesis of [18F]this compound

The most common method for producing [18F]this compound is through a one-step nucleophilic substitution reaction.

-

Precursor: A tosylate-derivatized precursor, tosyl-fallypride, is typically used.[12][14]

-

Fluorination: Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA) and then eluted into a reaction vessel.[7][15] The fluoride (B91410) is dried azeotropically.

-

Reaction: The dried [18F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 100-170°C).[7][14][15]

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).[7][15]

-

Formulation: The purified [18F]this compound fraction is collected, the solvent is removed, and the final product is formulated in a sterile saline solution for injection.[12][15]

Improved synthesis methods have been developed to achieve high molar activity (e.g., 300–550 GBq/μmol), which is crucial for avoiding receptor saturation, particularly in rodent studies.[7]

PET Imaging Protocol

PET imaging protocols for [18F]this compound are designed to capture the tracer's kinetic profile over an extended period.

-

Subject Preparation: Subjects are typically positioned in the scanner to ensure the brain is within the field of view.

-

Tracer Administration: A bolus injection of [18F]this compound (e.g., ~185 MBq or 5 mCi for humans) is administered intravenously.[3][10]

-

Dynamic Scanning: Dynamic emission data acquisition begins simultaneously with the injection and continues for an extended period, often 3 to 4 hours, to allow the tracer to reach equilibrium in high-binding regions.[3][5] The scan is often divided into blocks with breaks for patient comfort.[3][5]

-

Frame Acquisition: Data is acquired in frames of increasing duration (e.g., short frames initially to capture the blood flow phase, followed by longer frames).[5]

-

Attenuation Correction: A CT or transmission scan is performed for attenuation correction.[3][5]

Quantitative Data Analysis

Several kinetic models are used to analyze the dynamic PET data and extract quantitative parameters like the binding potential (BPND) or distribution volume ratio (DVR).

-

Simplified Reference Tissue Model (SRTM): This is a widely used method that does not require arterial blood sampling.[3] It uses the time-activity curve from a reference region (cerebellum) as an input function to estimate BPND in target regions.[3]

-

Logan Graphical Analysis: Another reference tissue method that uses a linear regression approach to estimate the DVR.[4]

-

Compartmental Models: These models, which often require an arterial input function, provide detailed estimates of individual rate constants (e.g., K1, k2, k3, k4).[4]

-

Linearized Simplified Reference Region Model (LSSRM): This model is specifically adapted for dopamine release studies, as it can account for time-dependent changes in tracer displacement.[10][16]

Dopamine D2/D3 Receptor Signaling

[18F]this compound acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) belonging to the D2-like family.[17] These receptors are primarily coupled to the Gαi/o class of G-proteins.[17][18]

-

Receptor Activation (Blocked by this compound): In the absence of an antagonist, dopamine binds to the D2/D3 receptor.

-

G-Protein Coupling: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o, Gβ, Gγ). The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][19]

-

Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[19]

-

-

Cellular Response: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of numerous downstream targets, including transcription factors, altering gene expression and ultimately modulating neuronal function.[17]

By blocking the binding of endogenous dopamine, [18F]this compound prevents this signaling cascade from being initiated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preliminary assessment of extrastriatal dopamine D-2 receptor binding in the rodent and nonhuman primate brains using the high affinity radioligand, 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [18F]this compound characterization of striatal and extrastriatal D2/3 receptors in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of striatal and extrastriatal D-2 dopamine receptors using PET imaging of [(18)F]this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Striatal and extrastriatal dopamine release measured with PET and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D3 receptor binding of (18)F-fallypride: Evaluation using in vitro and in vivo PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved synthesis of [18F] this compound and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [18F]this compound dopamine D2 receptor studies using delayed microPET scans and a modified Logan plot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo affinity of [18F]this compound for striatal and extrastriatal dopamine D2 receptors in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized In Vivo Detection of Dopamine Release Using 18F-Fallypride PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Measuring the in vivo binding parameters of [18F]-fallypride in monkeys using a PET multiple-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of [18F]this compound in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Fully Automated Synthesis of USP 823 Compliant [F-18]this compound on Sofie Elixys/Pure Form | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. Optimized in vivo detection of dopamine release using 18F-fallypride PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

Fallypride: A Technical Guide to its Discovery and Development as a Radiotracer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of fallypride, a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors. This compound, particularly in its fluorine-18 (B77423) labeled form ([¹⁸F]this compound), has emerged as a critical tool in neuroscience research and drug development, enabling the in vivo quantification of D2/D3 receptor density and occupancy using Positron Emission Tomography (PET). This document details the key characteristics of this compound, including its binding affinity and selectivity, and provides in-depth experimental protocols for its radiosynthesis, in vitro evaluation, and in vivo imaging in both preclinical and clinical settings. Furthermore, this guide illustrates the relevant dopamine receptor signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its application.

Introduction

This compound is a substituted benzamide (B126) with high affinity for both dopamine D2 and D3 receptors.[1] Its development as a PET radiotracer, specifically (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]this compound), has provided researchers with a powerful tool to investigate the role of the dopaminergic system in various neuropsychiatric and neurological disorders.[2] The ability of [¹⁸F]this compound to quantify receptor densities in both striatal and extrastriatal brain regions makes it particularly valuable for studying conditions where subtle changes in dopamine signaling are implicated.[3]

Quantitative Data

The utility of this compound as a radiotracer is underpinned by its favorable quantitative characteristics, from its binding affinity to its radiosynthesis parameters.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (nM) | Species/System | Reference |

| Dopamine D2 | [³H]Spiperone | 0.05 | - | - | Rat Striata | [4] |

| Dopamine D3 | [³H]Spiperone | 0.30 | - | - | SF9 Cell Lines (Rat Recombinant) | [4] |

| Dopamine D4 | [³H]Spiperone | 240 | - | - | CHO Cell Lines (Human Recombinant) | [4] |

| Dopamine D2 (Long) | [¹²⁵I]IABN | 2.1 | - | - | HEK Cells | [5][6] |

| Dopamine D3 | [¹²⁵I]IABN | 1.6 | - | - | HEK Cells | [5][6] |

| Dopamine D2 | [¹⁸F]this compound | - | 0.22 ± 0.05 | - | Baboon Striatum (in vivo) | [7] |

| Dopamine D2 | [¹⁸F]this compound | - | 0.17 ± 0.05 | - | Baboon Thalamus (in vivo) | [7] |

| Dopamine D2 | [¹⁸F]this compound | - | 0.21 ± 0.07 | - | Baboon Hippocampus (in vivo) | [7] |

| Dopamine D2 | This compound | 0.04 ± 0.03 | - | - | In vitro (22°C) | [7] |

| Dopamine D2 | This compound | 2.03 ± 1.07 | - | - | In vitro (37°C) | [7] |

Table 2: Radiosynthesis and Quality Control of [¹⁸F]this compound

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield (Decay Corrected) | Up to 50% | Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2 | [8] |

| Radiochemical Yield (Not Decay Corrected) | 40-45% | Automated synthesis on TRASIS All-in-One | [9] |

| Radiochemical Yield (Decay Corrected) | Up to 88% | Micro-reactor synthesis | [10] |

| Radiochemical Yield (Overall) | 65 ± 6% | Batch microfluidic reactor | [11] |

| Molar Activity | 111-222 GBq/μmol | At End of Bombardment (EOB) | [8] |

| Molar Activity | 370 ± 185 GBq/μmol | For [¹¹C]this compound at EOB | [8] |

| Molar Activity | >74 MBq/nmol | For imaging studies | [5] |

| Molar Activity (Average) | 730 GBq/μmol | Batch microfluidic reactor | [11] |

| Radiochemical Purity | >99% | HPLC analysis | [9] |

| Synthesis Time | ~40 min | Automated synthesis on TRASIS All-in-One | [9] |

| Synthesis Time | ~50 min | Droplet microreactor | [12] |

| Synthesis Time | ~60 min | Batch microfluidic reactor | [11] |

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

This protocol describes a common method for the synthesis of [¹⁸F]this compound via nucleophilic substitution.

Materials:

-

Tosyl-fallypride precursor

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water for injection

-

Sterile water

-

Sep-Pak QMA light anion exchange cartridge

-

Sep-Pak tC18 plus cartridge

-

Automated synthesis module (e.g., TRASIS All-in-One) or micro-reactor

-

HPLC system with a semi-preparative C18 column

-

Mobile phase (e.g., Acetonitrile/Ammonium formate (B1220265) buffer)

Procedure:

-

[¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then passed through a preconditioned Sep-Pak QMA light anion exchange cartridge to trap the [¹⁸F]F⁻.

-

Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.[13]

-

Azeotropic Drying: The solvent is evaporated under a stream of nitrogen or helium at an elevated temperature (e.g., 140°C) to form the dry [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is crucial for activating the fluoride (B91410) for nucleophilic substitution.

-

Radiolabeling Reaction: The tosyl-fallypride precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]F⁻ complex. The reaction mixture is heated at a specific temperature and for a set duration (e.g., 100-170°C for 5-10 minutes), depending on the synthesis apparatus.[14]

-

Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate [¹⁸F]this compound from unreacted precursor and other byproducts.[14] The fraction corresponding to [¹⁸F]this compound is collected.

-

Formulation: The collected HPLC fraction is diluted with sterile water and passed through a Sep-Pak tC18 plus cartridge to trap the [¹⁸F]this compound. The cartridge is washed with sterile water, and the final product is eluted with ethanol into a sterile vial containing a sterile saline solution for injection.[13]

-

Quality Control: The final product is tested for radiochemical purity (via HPLC), pH, residual solvents, and bacterial endotoxins to ensure it meets the standards for human or animal administration.[9]

In Vitro Receptor Autoradiography

This protocol outlines the procedure for visualizing and quantifying D2/D3 receptor distribution in brain tissue using [¹⁸F]this compound.

Materials:

-

Frozen brain tissue sections (10-20 µm thick) mounted on microscope slides

-

[¹⁸F]this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Distilled water (ice-cold)

-

Specific antagonist for non-specific binding determination (e.g., unlabeled haloperidol (B65202) or raclopride)

-

Phosphor imaging plates or autoradiography film

-

Phosphorimager or densitometer

Procedure:

-

Tissue Preparation: Brain tissue sections are brought to room temperature.

-

Pre-incubation: Slides are pre-incubated in buffer to remove endogenous ligands.[15]

-

Incubation: Slides are incubated with a solution of [¹⁸F]this compound in incubation buffer at a specific concentration and for a defined period (e.g., 90 minutes at room temperature).[16]

-

Non-specific Binding: For determining non-specific binding, a parallel set of slides is incubated with [¹⁸F]this compound in the presence of a high concentration of a specific antagonist.[15]

-

Washing: After incubation, the slides are washed multiple times in ice-cold wash buffer to remove unbound radiotracer.[16] A final brief rinse in ice-cold distilled water is performed.[16]

-

Drying: The slides are dried under a stream of cool air.

-

Exposure: The dried slides are apposed to phosphor imaging plates or autoradiography film in a light-tight cassette and exposed for a suitable duration (typically several half-lives of ¹⁸F).

-

Image Acquisition and Analysis: The imaging plates are scanned using a phosphorimager, or the film is developed. The resulting autoradiograms are analyzed using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.[16]

In Vivo PET Imaging

This section provides a general framework for conducting [¹⁸F]this compound PET studies in both preclinical (rodent) and clinical (human) settings.

Materials:

-

[¹⁸F]this compound sterile solution

-

Anesthesia (e.g., isoflurane)

-

Animal PET scanner (e.g., microPET)

-

Catheter for intravenous injection

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation: The rat is anesthetized, and a tail vein catheter is placed for radiotracer injection. The animal is positioned in the PET scanner, and its body temperature is maintained.[4]

-

Radiotracer Injection: A bolus of [¹⁸F]this compound (e.g., 25-30 MBq) is injected intravenously.[4]

-

PET Data Acquisition: Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a prolonged period (e.g., 150 minutes).[4] Data can be acquired in frames of increasing duration.

-

Image Reconstruction: The acquired data are reconstructed using an appropriate algorithm (e.g., OSEM-3D).[17]

-

Data Analysis: Time-activity curves are generated for various brain regions of interest. The binding potential (BPₙₑ) is often calculated using a reference tissue model (e.g., the simplified reference tissue model, SRTM), with the cerebellum typically used as the reference region.[18]

Materials:

-

[¹⁸F]this compound sterile solution for injection

-

PET or PET/CT scanner

-

Intravenous line

-

Head holder to minimize movement

Procedure:

-

Subject Preparation: The subject is positioned comfortably in the PET scanner, and an intravenous line is placed. A head holder is used to minimize motion during the scan.[7]

-

Radiotracer Injection: A bolus of [¹⁸F]this compound (e.g., ~185 MBq) is injected intravenously.[19]

-

PET Data Acquisition: Dynamic PET data acquisition starts with the injection and typically lasts for 180-240 minutes.[7][20] The scan can be performed in multiple blocks with breaks in between.[20]

-

Image Reconstruction: The PET data are reconstructed, correcting for attenuation, scatter, and random coincidences.

-

Data Analysis: Similar to animal studies, time-activity curves are generated for regions of interest. The binding potential (BPₙₑ) is calculated using kinetic modeling, often with the SRTM, to quantify D2/D3 receptor availability.[18]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of dopamine D2 and D3 receptors.

Caption: Dopamine D2 Receptor Signaling Pathways.

Caption: Dopamine D3 Receptor Signaling Pathways.

Experimental Workflows

The following diagrams illustrate the general workflow for the development of this compound and its application in a typical PET imaging study.

Caption: this compound Development Workflow.

Caption: [¹⁸F]this compound PET Imaging Workflow.

Conclusion

This compound, and its radiolabeled analog [¹⁸F]this compound, represents a significant advancement in the field of molecular imaging. Its high affinity for D2/D3 receptors, coupled with well-established protocols for its synthesis and use, has made it an indispensable tool for investigating the dopaminergic system in health and disease. This technical guide provides a centralized resource for researchers and professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks. The continued application of this compound in preclinical and clinical research will undoubtedly further our understanding of the pathophysiology of numerous brain disorders and aid in the development of novel therapeutic interventions.

References

- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Striatal and Extrastriatal microPET Imaging of D2/D3 Dopamine Receptors in Rat Brain with [18F]this compound and [18F]Desmethoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bitopic Ligands Based on this compound and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The applicability of SRTM in [18F]this compound PET investigations: impact of scan durations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]this compound and [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of [F]this compound in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High yield and high specific activity synthesis of [18F]this compound in a batch microfluidic reactor for micro-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-GBq production of the radiotracer [18F]this compound in a droplet microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Autoradiography of Novel F-18 Labeled Reversible Radioligands for Detection of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of [18F]this compound in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autoradiography [fz-juelich.de]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. [18F]this compound characterization of striatal and extrastriatal D2/3 receptors in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Striatal and extrastriatal dopamine release measured with PET and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

Fallypride: A Technical Guide for Investigating Dopamine System Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of [18F]Fallypride, a high-affinity antagonist radioligand for dopamine (B1211576) D2 and D3 receptors, and its application in Positron Emission Tomography (PET) for the investigation of dopamine system pathophysiology. This document details the mechanism of action of this compound, comprehensive experimental protocols for its use in human and animal studies, and a summary of key quantitative findings in schizophrenia and Parkinson's disease research. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in neuroscience research and drug development.

Introduction to this compound